Home > Products > Bioactive Reagents P140 > 1-(Phenylacetyl)-l-proline
1-(Phenylacetyl)-l-proline - 2752-38-7

1-(Phenylacetyl)-l-proline

Catalog Number: EVT-402424
CAS Number: 2752-38-7
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “1-(Phenylacetyl)-l-proline” is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a strong honey-like odor .

Synthesis Analysis

While specific synthesis methods for “1-(Phenylacetyl)-l-proline” were not found, phenylacetic acid, a related compound, can be prepared by the hydrolysis of benzyl cyanide . Another related compound, N-(1-(Phenylacetyl)-L-prolyl) Glycine Ethyl Ester, has been synthesized, but the details of the synthesis are not available .

Chemical Reactions Analysis

Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

N-(N-phenylacetyl-L-alanyl)-cyclo-(L-phenylalanyl-D-prolyl)

Compound Description: This compound is a cyclic dipeptide (diketopiperazine) featuring a proline residue within the ring and an N-phenylacetyl-L-alanyl side chain. The synthesis of this compound involves a one-step cyclization from a linear peptide precursor. Studies using X-ray crystallography and NMR revealed that this compound adopts a boat conformation in both solid and solution states.

Overview

1-(Phenylacetyl)-L-proline is a chemical compound that features a phenylacetyl group attached to the nitrogen atom of L-proline, an amino acid. This compound is of significant interest in various scientific fields due to its unique structure and potential applications, particularly in medicinal chemistry where it has been studied for its cognitive-enhancing properties and neuroprotective effects. It is classified as an acylated amino acid derivative, which can modulate biological pathways and interact with neurotrophic factors such as nerve growth factor and brain-derived neurotrophic factor.

Synthesis Analysis

Methods

The synthesis of 1-(Phenylacetyl)-L-proline typically involves the acylation of L-proline using phenylacetyl chloride. There are several methods for synthesizing this compound:

  • Basic Acylation Method: L-proline is mixed with a strong base solution, followed by the dropwise addition of phenylacetyl chloride. This method often requires careful control of pH and temperature to optimize yield and purity .
  • Phase Transfer Catalysis Method: This approach utilizes a phase transfer catalyst to enhance the reaction efficiency. The process involves dissolving L-proline in an organic solvent, adding phenylacetyl chloride along with an acid-binding agent, and stirring under controlled temperatures. This method has shown improved yields and product purity .

Technical Details

  1. Reagents: Common reagents include L-proline, phenylacetyl chloride, strong bases like sodium hydroxide or potassium hydroxide, and phase transfer catalysts.
  2. Conditions: Reactions are often performed at low temperatures (around -5 to 5 °C) to minimize side reactions, followed by heating to facilitate completion.
Molecular Structure Analysis

Structure

1-(Phenylacetyl)-L-proline has a molecular formula of C11_{11}H13_{13}N1_{1}O3_{3} and a molecular weight of approximately 209.23 g/mol. The structure consists of:

  • A proline backbone with a five-membered ring.
  • A phenylacetyl group attached to the nitrogen atom.

Data

The melting point of 1-(Phenylacetyl)-L-proline is reported to be between 150.3 °C and 151.7 °C, consistent with literature values indicating good thermal stability .

Chemical Reactions Analysis

Types of Reactions

1-(Phenylacetyl)-L-proline can undergo several types of chemical reactions:

  • Oxidation: The phenylacetyl group can be oxidized to yield corresponding carboxylic acids.
  • Reduction: The carbonyl group may be reduced to form alcohols.
  • Substitution: The nitrogen atom in the proline ring can participate in nucleophilic substitution reactions.

Technical Details

  • Common Reagents:
    • For oxidation: potassium permanganate or chromium trioxide.
    • For reduction: lithium aluminum hydride or sodium borohydride.
    • For substitution reactions: nucleophiles such as amines or halides are employed .
Mechanism of Action

The mechanism by which 1-(Phenylacetyl)-L-proline exerts its effects primarily involves modulation of neurotrophic factors. This compound enhances the expression of nerve growth factor and brain-derived neurotrophic factor, which are crucial for neuronal survival and function. Studies indicate that it influences cellular signaling pathways related to neuroprotection and cognitive enhancement by affecting gene expression and cellular metabolism in neuronal cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but should be protected from moisture due to the sensitivity of the acyl chloride moiety to hydrolysis.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl carbon in the phenylacetyl group.
Applications

1-(Phenylacetyl)-L-proline finds applications across various scientific domains:

  • Medicinal Chemistry: Investigated for its potential cognitive-enhancing effects, making it a candidate for treating neurodegenerative diseases.
  • Pharmaceutical Industry: Used as a building block for synthesizing more complex molecules, including potential drug candidates.
  • Biological Research: Studied for its role in modulating biological pathways related to neuronal health and function .
Introduction to 1-(Phenylacetyl)-L-proline in Neuropharmacological Research

1-(Phenylacetyl)-L-proline, the primary metabolite of the nootropic prodrug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), represents a significant advancement in targeting cognitive dysfunction through neuroprotective mechanisms. Unlike conventional mono-target agents, this compound exemplifies a rationally designed molecule that addresses multiple pathological pathways in neurodegeneration, including oxidative stress, excitotoxicity, protein misfolding, and neurotrophic deficits [3] [10]. Its emergence reflects a strategic shift in neuropharmacology toward multitarget therapeutics, leveraging endogenous peptide frameworks for enhanced biological compatibility and blood-brain barrier (BBB) permeability [6].

Historical Context and Development as a Piracetam Analog

The development of 1-(phenylacetyl)-L-proline originates from systematic efforts at the V.V. Zakusov Institute of Pharmacology to enhance the efficacy of piracetam, the prototypical nootropic drug. Discovered in 1996, Noopept (ethyl ester of N-phenylacetyl-L-prolylglycine) was engineered as a dipeptide analog of piracetam, aiming to overcome its limited potency (effective doses: 300–1,600 mg/kg) [1] [6]. Initial structure-activity relationship (SAR) studies revealed that incorporating a phenylacetyl group into a prolylglycine dipeptide structure amplified neuroprotective and cognitive-enhancing effects. Noopept demonstrated 1,000-fold greater potency than piracetam in rodent models of amnesia and ischemia, with effective doses as low as 0.1–1.0 mg/kg [6] [10].

This innovation addressed a critical need in neuropharmacology: bridging the gap between peptide-like biological activity and non-peptide drug practicality. Unlike complex neuropeptides, 1-(phenylacetyl)-L-proline’s dipeptide backbone enabled oral bioavailability via PEPT1/PEPT2 transporters in the intestine and BBB, circumventing the metabolic instability of larger peptides [6]. Clinical validation followed, confirming its efficacy in cognitive disorders of vascular or traumatic origin, positioning it as a pivotal evolution beyond first-generation racetams [5] [10].

Table 1: Evolution from Piracetam to 1-(Phenylacetyl)-L-proline via Noopept

CompoundStructureEffective Dose (Rodent)Key Advantages
Piracetam2-Oxo-pyrrolidine acetamide300–1600 mg/kgFirst nootropic; safe but low potency
Noopept (Prodrug)N-Phenylacetyl-L-prolylglycine ethyl ester0.1–1.0 mg/kg1,000× potency of piracetam; oral bioavailability
1-(Phenylacetyl)-L-prolineCyclo(Pro-Gly) metaboliteNot applicable (active metabolite)Multitarget neuroprotection; endogenous-like activity

Structural Rationale: Dipeptide Design and Conformational Mimicry

The structural architecture of 1-(phenylacetyl)-L-proline and its prodrug Noopept exemplifies conformational mimicry of endogenous neuropeptides. Designed as a topological analog of piracetam, Noopept’s dipeptide backbone (L-prolylglycine) replicates the β-turn conformation critical for peptide-receptor interactions. The phenylacetyl moiety attached to L-proline enhances lipophilicity, facilitating BBB penetration, while the ethyl ester group promotes hydrolysis to cycloprolylglycine—the endogenous neuropeptide identified in rat brain tissue [5] [6] [8].

Metabolic studies confirm that Noopept rapidly converts to 1-(phenylacetyl)-L-proline in vivo, which subsequently rearranges into cycloprolylglycine. This metabolite activates AMPA and TrkB receptors, enhancing brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) expression in the hippocampus [5] [8] [10]. The design thus leverages:

  • Bioisosteric replacement: The phenylacetyl group mimics pyroglutamate’s hydrophobic domain in endogenous peptides like vasopressin fragments (e.g., AVP(4-9)) [6].
  • Esterification strategy: Ethyl ester functionality enables prodrug activation via esterases, ensuring sustained release of the active metabolite [7].

Molecular docking analyses reveal that the L-configuration of proline in 1-(phenylacetyl)-L-proline allows precise binding to prolyl hydroxylase 2 (PHD2), inhibiting HIF-1α degradation and promoting hypoxia-responsive gene expression—a mechanism absent in its D-isomer [2] [9].

Table 2: Structural Features and Functional Roles of 1-(Phenylacetyl)-L-proline

Structural ElementFunctional RoleBiological Consequence
L-Proline residueChiral specificity for enzyme/receptor bindingBinds PHD2; stabilizes HIF-1α; enhances neurotrophins
Phenylacetyl groupIncreases lipophilicity and membrane permeabilityFacilitates BBB penetration; mimics pyroglutamate
Cycloprolylglycine formationEndogenous neuropeptide structureModulates AMPA receptors; exerts neuroprotection
Ethyl ester (Prodrug)Esterase hydrolysis siteSustained release of active metabolite

Role in Multitarget Neuroprotective Strategies

1-(Phenylacetyl)-L-proline exemplifies a paradigm shift toward multitarget neuroprotection, simultaneously addressing oxidative stress, protein aggregation, excitotoxicity, and neurotrophic deficits:

  • Antioxidant and Anti-excitotoxic Effects: At nanomolar concentrations, it reduces intracellular reactive oxygen species (ROS) and calcium overload in PC12 neurons exposed to Aβ25–35. This normalizes mitochondrial membrane potential and inhibits apoptosis, mitigating excitotoxic damage from glutamate [3] [10].
  • HIF-1 Pathway Activation: By binding PHD2’s active site, it stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), enhancing DNA-binding activity by 2.4-fold. This upregulates adaptive genes for angiogenesis, glycolysis, and neuronal survival under hypoxic stress [2] [9].
  • Tau Phosphorylation Regulation: Pretreatment with 1-(phenylacetyl)-L-proline decreases Aβ-induced tau hyperphosphorylation at Ser396 in PC12 cells—a key pathological marker in Alzheimer’s disease—while restoring neurite outgrowth [3].
  • Protein Anti-Aggregation: It accelerates α-synuclein oligomer sequestration into non-toxic fibrils, reducing cytotoxicity in SH-SY5Y neuroblastoma cells by 60–70% and offering potential in Parkinson’s disease [10].
  • Neurotrophic Modulation: Chronic administration increases hippocampal NGF and BDNF mRNA expression by 40–50%, synaptogenesis, and cognitive resilience in models of cerebral ischemia or scopolamine-induced amnesia [8] [10].

Table 3: Multitarget Neuroprotective Mechanisms

Target/PathwayEffect of 1-(Phenylacetyl)-L-prolineFunctional Outcome
Oxidative Stress↓ ROS; ↑ antioxidant enzymesPrevents neuronal lipid peroxidation
HIF-1 StabilizationInhibits PHD2; ↑ HIF-1 DNA-binding activityEnhances hypoxia adaptation; angiogenesis
Tau Protein↓ Phosphorylation at Ser396Reduces neurofibrillary tangle formation
α-SynucleinAccelerates oligomer-to-fibril transitionMitigates amyloid oligomer cytotoxicity
Neurotrophins (NGF/BDNF)↑ Expression and signalingPromotes synaptic plasticity; neuronal survival
Calcium HomeostasisNormalizes intracellular Ca2+ levelsPrevents excitotoxicity; mitochondrial dysfunction

This multitarget profile positions 1-(phenylacetyl)-L-proline as a versatile scaffold for neurodegenerative therapeutics, addressing interconnected pathologies more effectively than single-pathway inhibitors [1] [3] [10].

Properties

CAS Number

2752-38-7

Product Name

1-(Phenylacetyl)-l-proline

IUPAC Name

(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1

InChI Key

UBQCWSGRNIOFFC-NSHDSACASA-N

SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.